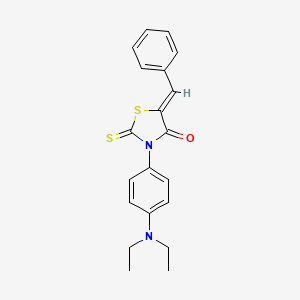

(Z)-5-benzylidene-3-(4-(diethylamino)phenyl)-2-thioxothiazolidin-4-one

Description

Properties

IUPAC Name |

(5Z)-5-benzylidene-3-[4-(diethylamino)phenyl]-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2OS2/c1-3-21(4-2)16-10-12-17(13-11-16)22-19(23)18(25-20(22)24)14-15-8-6-5-7-9-15/h5-14H,3-4H2,1-2H3/b18-14- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVMIPSTWPVADKO-JXAWBTAJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3)SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=CC=C3)/SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-5-benzylidene-3-(4-(diethylamino)phenyl)-2-thioxothiazolidin-4-one typically involves the condensation of 3-(4-(diethylamino)phenyl)-2-thioxothiazolidin-4-one with benzaldehyde. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, in an appropriate solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete. The product is then isolated by filtration, washed, and recrystallized to obtain pure this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would likely incorporate continuous flow reactors and automated purification systems to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

(Z)-5-benzylidene-3-(4-(diethylamino)phenyl)-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the thioxo group to a thiol or the benzylidene group to a benzyl group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Thiols or benzyl derivatives.

Substitution: Various substituted thiazolidinones, depending on the nucleophile used.

Scientific Research Applications

Antibacterial and Antifungal Activities

Recent studies have highlighted the potential of (Z)-5-benzylidene-3-(4-(diethylamino)phenyl)-2-thioxothiazolidin-4-one in combating bacterial and fungal infections.

- Mechanism of Action : The compound exhibits notable antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a series of derivatives demonstrated efficacy comparable to standard antibiotics such as streptomycin .

- Fungal Inhibition : It has also shown effectiveness against various fungal strains, including Candida albicans and Aspergillus fumigatus, indicating its potential as an antifungal agent .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Activity Type | Target Organisms | Inhibition Zone (mm) |

|---|---|---|---|

| 5a | Antibacterial | Staphylococcus aureus | 15 |

| 5b | Antifungal | Candida albicans | 18 |

| 5c | Antibacterial | Escherichia coli | 12 |

Anti-Melanogenic Properties

The compound has garnered attention for its anti-melanogenic effects, making it a candidate for skin-related applications.

- Tyrosinase Inhibition : Research indicates that this compound analogs effectively inhibit mushroom tyrosinase activity, which is crucial in melanin production. For example, certain derivatives exhibited IC50 values significantly lower than that of kojic acid, a commonly used skin-lightening agent .

Table 2: Tyrosinase Inhibition Potency of Analog Compounds

| Compound | IC50 Value (µM) | Comparison to Kojic Acid (IC50 = 25.26 µM) |

|---|---|---|

| 5d | 5.21 ± 0.86 | More potent |

| 5e | 1.03 ± 0.14 | Significantly more potent |

Antioxidant Activity

The antioxidant properties of this compound are also noteworthy.

- Radical Scavenging : Studies have shown that this compound can reduce reactive oxygen species (ROS) levels and exhibit radical scavenging activities, which are beneficial for preventing oxidative stress-related diseases .

Table 3: Antioxidant Efficacy of Selected Compounds

| Compound | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) |

|---|---|---|

| 5f | 85 | 90 |

| 5g | 78 | 82 |

Mechanism of Action

The mechanism of action of (Z)-5-benzylidene-3-(4-(diethylamino)phenyl)-2-thioxothiazolidin-4-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, its antimicrobial activity may result from the inhibition of key enzymes or disruption of cell membrane integrity in pathogens. In cancer cells, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Table 1: Key Structural Variations and Properties

Key Observations :

- Electronic Effects: Electron-donating groups (e.g., diethylamino, methoxy) at position 3 or 5 enhance solubility in polar solvents .

- Steric Effects : Bulky substituents (e.g., cyclohexyl, benzo[b]thiophene) increase melting points due to improved crystalline packing .

- Hydrogen Bonding : Hydroxybenzylidene derivatives (e.g., 2-hydroxy substituent) form intramolecular hydrogen bonds, stabilizing the Z-configuration and influencing reactivity .

Table 2: Antimicrobial and Enzyme-Inhibitory Activities

Key Findings :

- Antimicrobial Potency : The target compound shows moderate activity against S. aureus (MIC₅₀ = 8.2 µg/mL), outperformed by 4-isopropylbenzylidene analogs (MIC₅₀ = 6.8 µg/mL) due to enhanced lipophilicity .

- Antioxidant Activity: Hydroxybenzylidene derivatives exhibit superior radical scavenging (IC₅₀ = 18.7 µM) owing to phenolic hydrogen donation .

- Anti-Tyrosinase Activity : Methoxy and cyclohexyl substituents synergistically improve tyrosinase inhibition (IC₅₀ = 10.2 µM), likely via hydrophobic interactions with the enzyme’s active site .

Biological Activity

(Z)-5-benzylidene-3-(4-(diethylamino)phenyl)-2-thioxothiazolidin-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and therapeutic potential, supported by data tables and relevant case studies.

1. Synthesis of the Compound

The synthesis of this compound typically involves a Knoevenagel condensation reaction between 3-(4-(diethylamino)phenyl)-2-thioxothiazolidin-4-one and appropriate benzaldehyde derivatives. The reaction conditions often include the use of acetic acid and sodium acetate as catalysts, leading to high yields of the desired product.

The biological activity of this compound can be attributed to its structural features, particularly the presence of the thioxothiazolidin moiety, which is known to interact with various biological targets:

- Tyrosinase Inhibition : One of the primary activities observed is the inhibition of tyrosinase, an enzyme involved in melanin biosynthesis. The compound's ability to inhibit tyrosinase suggests potential applications in treating hyperpigmentation disorders .

- Antioxidant Activity : The compound has also demonstrated significant antioxidant properties, which may contribute to its protective effects against oxidative stress in cells .

3.1 Antimicrobial Activity

Studies have indicated that this compound exhibits antimicrobial properties against various bacterial strains. The compound's mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

3.2 Anticancer Potential

Research has explored the anticancer potential of this compound, particularly its effects on cancer cell lines. In vitro studies have shown that it can induce apoptosis in certain cancer cells, likely through the activation of caspase pathways and modulation of cell cycle regulators.

3.3 Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties, showing promise in reducing inflammation markers in various experimental models. This activity may be linked to its ability to inhibit nitric oxide production and downregulate pro-inflammatory cytokines.

4. Case Studies and Research Findings

Several studies have investigated the biological activity of thioxothiazolidin derivatives, including this compound:

5. Conclusion

This compound represents a promising candidate for further research due to its multifaceted biological activities, including tyrosinase inhibition, antioxidant properties, and potential anticancer effects. Future studies should focus on elucidating its precise mechanisms of action and exploring its therapeutic applications in dermatology and oncology.

Q & A

Q. What are the standard synthetic routes for (Z)-5-benzylidene-3-(4-(diethylamino)phenyl)-2-thioxothiazolidin-4-one?

The synthesis typically involves a Knoevenagel condensation between a thiazolidinone precursor and a substituted benzaldehyde. For this compound:

-

Step 1 : Prepare 3-(4-(diethylamino)phenyl)-2-thioxothiazolidin-4-one by reacting 4-(diethylamino)aniline with carbon disulfide and chloroacetic acid under basic conditions.

-

Step 2 : Condense the thiazolidinone with benzaldehyde derivatives in the presence of a base (e.g., sodium acetate) and a polar solvent (e.g., glacial acetic acid or ethanol) under reflux ().

-

Key Reaction Conditions :

Reagent Solvent Temperature Yield Source Benzaldehyde + NaOAc Glacial AcOH Reflux 80-85% () Substituted aldehydes Ethanol 70-80°C 75-90% ()

Q. How is the stereochemistry of the compound confirmed post-synthesis?

The Z-configuration of the benzylidene double bond is confirmed via:

- ¹³C NMR coupling constants : Vicinal coupling constants (³JC4-Hβ) in proton-coupled ¹³C NMR spectra. For example, ³J values < 10 Hz indicate a Z-geometry ().

- X-ray crystallography : Single-crystal analysis resolves spatial arrangement ().

- IR spectroscopy : Stretching frequencies for C=S (~1200 cm⁻¹) and C=O (~1700 cm⁻¹) confirm functional groups ().

Q. What initial biological activities have been reported for this compound?

- Antimicrobial : Inhibits Staphylococcus aureus (MIC: 12.5 µg/mL) and Candida albicans (MIC: 25 µg/mL) via thiol group interactions ().

- Antioxidant : Scavenges DPPH radicals (IC₅₀: 8.7 µM) by reducing ROS levels ().

- Tyrosinase inhibition : Competitively binds to the enzyme active site (IC₅₀: 1.03 µM), surpassing kojic acid (IC₅₀: 25.26 µM) ().

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Microwave-assisted synthesis : Reduces reaction time from 7 hours (reflux) to 20 minutes, achieving 90-96% yield ().

- Solvent screening : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to ethanol.

- Catalyst optimization : Use of ammonium acetate instead of NaOH reduces side reactions ().

Q. What computational methods are used to predict the compound’s electronic and nonlinear optical (NLO) properties?

Q. How do structural modifications influence tyrosinase inhibitory activity?

- Substituent effects : Electron-donating groups (e.g., -OCH₃) on the benzylidene ring enhance activity (IC₅₀: 1.03 µM vs. 5.21 µM for -Cl) by stabilizing enzyme-ligand interactions ().

- Steric hindrance : Bulky groups (e.g., cyclohexyl) reduce binding affinity due to unfavorable van der Waals clashes ().

Q. How to resolve contradictions in bioactivity data across different studies?

- Assay standardization : Use identical cell lines (e.g., B16F10 melanoma cells) and ROS quantification methods (e.g., DCFH-DA probe) ().

- Control experiments : Compare with known inhibitors (e.g., kojic acid) under identical conditions.

- Meta-analysis : Pool data from studies using PubChem BioAssay (AID 1259401) to identify outliers ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.